2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide
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Overview
Description
2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a methoxy group, a nitro group, and a methyl group attached to the benzamide core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of 2-methoxy-N-(4-methyl-3-aminophenyl)benzamide.
Reduction: Formation of 2-methoxy-N-(4-methyl-3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-nitrophenyl)benzamide: Similar structure but lacks the methyl group.
2-methoxy-N-(3-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
2-methoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the nitro group.
Uniqueness
2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-7-8-11(9-13(10)17(19)20)16-15(18)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
FFZVHMSSPVPLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
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